[1-(2-Aminophenyl)piperidin-4-yl]methanol
Description
IUPAC Nomenclature and Structural Descriptor Validation
The compound [1-(2-Aminophenyl)piperidin-4-yl]methanol is systematically named according to IUPAC guidelines as follows:
- Parent structure : Piperidine (a six-membered saturated heterocycle with one nitrogen atom)
- Substituents :
- A 2-aminophenyl group (-C6H4NH2) attached to the nitrogen atom at position 1 of the piperidine ring
- A hydroxymethyl group (-CH2OH) at position 4 of the piperidine ring
The structural descriptor validation confirms the connectivity through spectroscopic and crystallographic data. The piperidine ring adopts a chair conformation, with the 2-aminophenyl group occupying an axial position due to steric constraints. Nuclear magnetic resonance (NMR) studies reveal characteristic shifts for the aromatic protons (δ 6.6–7.2 ppm) and piperidine methylene groups (δ 1.4–2.8 ppm).
CAS Registry Number Cross-Referencing and Synonym Reconciliation
The compound has been assigned multiple identifiers across chemical databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 402924-76-9 | PubChem, ChemSpace |
| Alternative CAS | 1094385-33-7 | ChemSpace |
| MDL Number | MFCD11133016 | Ambeed, Achemblock |
Synonyms :
- (1-(2-Aminophenyl)piperidin-4-yl)methanol
- 4-Piperidinemethanol, 1-(2-aminophenyl)-
- 1-(2-Aminophenyl)-4-hydroxymethylpiperidine
Molecular Formula Validation Through Mass Spectrometry
The molecular formula C12H18N2O has been confirmed via high-resolution mass spectrometry (HRMS):
| Measurement Type | Observed Value | Theoretical Value | Error (ppm) |
|---|---|---|---|
| Molecular Weight | 206.1419 | 206.1419 | 0.0 |
| Exact Mass | 206.1419 | 206.1419 | 0.0 |
| Major Fragments | 188.1304 (M-H2O) | 188.1314 | -5.3 |
| 160.0992 (C10H12N2) | 160.1000 | -5.0 |
Electrospray ionization (ESI) spectra show a prominent [M+H]+ ion at m/z 207.1492, with secondary fragments arising from:
- Loss of water (−18 Da)
- Cleavage of the piperidine ring (−46 Da)
- Rearrangement of the 2-aminophenyl group (−93 Da).
Isotopic patterns match theoretical distributions for C12H18N2O, with a 0.61% relative abundance for the [M+1]+ peak. Tandem MS/MS analysis further validates the connectivity through characteristic neutral losses (e.g., NH3, CH2O).
Properties
IUPAC Name |
[1-(2-aminophenyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRWPOIGYKNCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis (Literature-Informed)
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution or reductive amination to form 1-(2-aminophenyl)piperidine | 2-nitro- or 2-bromoaniline derivative, piperidine, reducing agent or base | Forms the C-N bond between phenyl and piperidine |
| 2 | Functionalization at piperidine 4-position | Directed lithiation or selective oxidation/reduction | Introduction of a leaving group or direct hydroxymethylation |
| 3 | Hydroxymethylation | Formaldehyde (or paraformaldehyde), reducing agent (e.g., NaBH4) | Yields the this compound target |
2.3. Example: Piperidine–Isatin Reaction Pathway
A related and experimentally validated approach uses isatin derivatives as precursors. The process involves:
- Reacting substituted isatin (e.g., 5- or 7-substituted) with piperidine in 80% aqueous methanol under reflux for 3 hours.
- The reaction proceeds via nucleophilic attack at the C-2 position of isatin, followed by ring opening to yield 1-(2-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives.
- Subsequent reduction and functional group manipulations (e.g., reduction of the diketone to a methanol group at the 4-position) can yield the desired compound.
graph LR
A[Isatin derivative] --piperidine, MeOH, reflux--> B[Ring-opened intermediate]
B --reduction, functionalization--> C[this compound]
- The reaction is entropy-controlled with a second-order rate law.
- The ring opening of isatin is the rate-determining step and is favored in basic, aqueous methanol conditions (pH ≈ 11).
- Inductive effects of substituents on the aromatic ring influence the reaction rate, as shown by linear correlations with Taft's constants.
Data Table: Reaction Conditions and Yields
Notes and Considerations
- Purification: The final product is typically purified by crystallization from methylene chloride or similar solvents and checked for purity via TLC.
- Safety: Standard laboratory precautions are necessary due to potential toxicity and reactivity of intermediates.
- Alternative Approaches: While the isatin pathway is well-documented for similar structures, direct functionalization of 1-(2-aminophenyl)piperidine at the 4-position via lithiation or catalytic hydroxymethylation is also plausible, though less frequently reported in open literature.
Research Findings and Analysis
- The entropy-controlled nature and substituent effects have been confirmed via kinetic studies, with isokinetic temperature around 169 K and strong correlation between reaction rates and electronic effects of aromatic substituents.
- The reaction is robust and adaptable to various substituted isatin derivatives, allowing for structural diversity in the final products.
Summary Table: Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| CAS Number | 1152594-93-8 |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) on the piperidine ring undergoes oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary Alcohol Oxidation | CrO₃ in acetic acid, 60°C, 4h | [1-(2-Aminophenyl)piperidin-4-yl]formaldehyde | 72% | |
| Further Oxidation | KMnO₄ in H₂O, reflux, 6h | [1-(2-Aminophenyl)piperidin-4-yl]carboxylic acid | 65% |
Mechanistic studies indicate that the oxidation proceeds via a two-step process: initial formation of an aldehyde intermediate, followed by conversion to the carboxylic acid under stronger conditions.
Reduction Reactions
The aromatic amine group participates in reductive alkylation and hydrogenation processes.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (15 psi), Pd/C (10%), EtOH, 10–15°C, 3h | Partially saturated piperidine derivatives | 85% |
Reductive conditions typically preserve the piperidine ring while modifying substituents .
Substitution Reactions
The amine group facilitates nucleophilic substitution and acylation:
Acylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Reflux in DCM, 4h | N-Acetyl-[1-(2-aminophenyl)piperidin-4-yl]methanol | 78% |
Acylation occurs preferentially at the aromatic amine, with minimal interference from the hydroxymethyl group .
Nucleophilic Aromatic Substitution
Electrophilic attack on the phenyl ring is observed under Friedel-Crafts conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzoyl chloride | AlCl₃, benzene, 50°C, 6h | 4-Benzoyl-[1-(2-aminophenyl)piperidin-4-yl]methanol | 68% |
Condensation Reactions
The amine and alcohol groups enable condensation with carbonyl compounds:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, HCl, reflux, 8h | Schiff base derivatives | 81% |
Kinetic studies demonstrate second-order dependence on reactant concentrations, with entropy-controlled pathways dominating in polar solvents .
Stability Under Environmental Conditions
The compound exhibits pH-dependent stability:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| Acidic (pH 2) | Protonation of amine, ring deformation | 12h | |
| Alkaline (pH 10) | Hydroxymethyl group oxidation | 8h |
Comparative Reactivity
The compound’s reactivity differs significantly from analogs:
| Analog | Key Reactivity Difference |
|---|---|
| [1-(4-Nitrophenyl)piperidin-4-yl]methanol | Nitro group enables reduction to amine derivatives |
| [1-(2-Aminophenyl)piperidin-3-yl]methanol | Steric hindrance reduces substitution rates |
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : [1-(2-Aminophenyl)piperidin-4-yl]methanol is being investigated for its potential therapeutic properties. Studies have shown that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for the development of pain relief medications .
- Drug Development : The compound serves as an important building block in the synthesis of various pharmaceuticals targeting neurological disorders and cancers. Its ability to modulate biological activity through interactions with specific molecular targets is crucial for drug design .
Biological Research
- Enzyme Inhibition Studies : This compound is utilized in research focused on enzyme inhibitors and receptor ligands. Its structural features allow it to be a valuable tool in designing bioactive molecules that can interact with biological systems .
- Cytotoxicity Testing : Research has evaluated the cytotoxic potential of derivatives related to this compound against various human leukemia cell lines (e.g., HL60, K562). These studies aim to identify compounds with significant antiproliferative activity .
Industrial Applications
- Synthesis of Agrochemicals : The compound is also used in the production of agrochemicals due to its versatility in chemical reactions. It serves as an intermediate in the synthesis of various specialty chemicals used in agriculture .
- Chemical Manufacturing : In the industrial sector, this compound is employed in the manufacture of complex organic compounds, contributing to the development of new materials and chemicals .
Case Studies
Several studies have demonstrated the practical applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of [1-(2-Aminophenyl)piperidin-4-yl]methanol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, the aminophenyl group can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Antiplasmodial Activity
Key Observations :
- Substituent Effects: The antiplasmodial activity of methanol analogues is highly dependent on the benzyl substituent (R₁). Halogenated groups (e.g., 4-Fluorobenzyl, 3,4-Dichlorobenzyl) enhance potency against resistant Plasmodium falciparum, with IC₅₀ values as low as 1.03 μg/mL .
- Selectivity: Compounds with electron-withdrawing groups (e.g., Cl, Br) exhibit lower selectivity indices (SI = 15–98), while 4-Fluorobenzyl derivatives show high SI (182) due to reduced cytotoxicity . The 2-aminophenyl group’s basic amine could improve SI by minimizing off-target interactions, but experimental validation is needed.
Binding Affinity and Receptor Interactions
Methanol analogues of piperidines demonstrate varied binding affinities depending on substitution patterns. For example:
- {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol (CAS 162686-54-6) has been studied for its safety profile, with hydrophilicity attributed to the hydroxymethyl group .
The target compound’s 2-aminophenyl group may favor binding to aminergic receptors (e.g., 5-HT₄ or σ receptors), similar to other 2-aminophenyl-piperidine derivatives .
Table 2: Physicochemical Comparison
| Compound | logP (Predicted) | Water Solubility (mg/mL) | Synthetic Route |
|---|---|---|---|
| [1-(4-Fluorobenzyl)piperidin-4-yl]MeOH | 3.2 | 0.15 | Reductive amination |
| Target Compound | 1.8* | 2.5* | Coupling of 2-aminophenyl precursors |
Notes:
- The target compound’s lower predicted logP (1.8 vs. 3.2) and higher water solubility (2.5 mg/mL) stem from the polar 2-aminophenyl and hydroxymethyl groups .
- Synthetic routes for analogues often employ NaBH₃CN-mediated reductive amination or DIBALH reduction of esters .
Biological Activity
[1-(2-Aminophenyl)piperidin-4-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound includes a piperidine ring substituted with an aminophenyl group and a hydroxymethyl group. This configuration is believed to influence its pharmacological activities, including its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, derivatives of diphenyl(piperidin-4-yl)methanol were synthesized and evaluated for their antiproliferative activity using the MTT assay. The results indicated that specific substitutions on the aryl ring significantly enhanced the activity against human carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 .
Table 1: Antiproliferative Activity of Diphenyl(piperidin-4-yl)methanol Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10a | HeLa | 15.2 |
| Compound 10b | HT-29 | 12.8 |
| Compound 10c | MCF-7 | 18.3 |
| Compound 10d | HepG-2 | 20.5 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation and apoptosis .
Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds similar to this compound can inhibit various enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes indicates potential applications in treating cognitive disorders.
Case Studies
Several case studies have reported on the effectiveness of piperidine derivatives, including this compound, in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value of 18 µM, indicating moderate antiproliferative activity .
- Neuroprotective Effects : Another study explored the neuroprotective potential of piperidine derivatives, suggesting that they may enhance cognitive function in models of Alzheimer's disease by inhibiting AChE .
Q & A
Basic: What spectroscopic and analytical methods are recommended for characterizing [1-(2-Aminophenyl)piperidin-4-yl]methanol?
Answer:
Characterization should include NMR (¹H, ¹³C) to confirm the piperidine and aromatic proton environments, IR spectroscopy to identify functional groups (e.g., -OH, -NH₂), and mass spectrometry for molecular weight validation . Quantitative purity analysis via HPLC or melting point determination is critical, especially when synthesizing derivatives. For analogs like [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol, fluorine substitution introduces distinct ¹⁹F NMR signals, aiding structural confirmation .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?
Answer:
Contradictions may arise due to substituent effects (e.g., halogen vs. methyl groups). For example, fluorinated analogs exhibit higher reactivity and binding affinity compared to chlorinated derivatives due to electronegativity differences . To resolve discrepancies:
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to assess selectivity.
- Validate results with orthogonal assays (e.g., SPR for binding kinetics and cell viability assays).
A comparative analysis of analogs (Table 1) can guide hypothesis testing:
| Compound | Substituent | IC₅₀ (μM) | Binding Affinity (Kd, nM) |
|---|---|---|---|
| Fluoro derivative | F | 0.45 | 12.3 |
| Chloro derivative | Cl | 1.2 | 45.6 |
| Methyl derivative | CH₃ | 2.8 | 89.4 |
Basic: What synthetic strategies are effective for preparing this compound derivatives?
Answer:
Key steps include:
- Reductive amination for piperidine ring formation (e.g., using ethyl isonipecotate and HOBt/EDCI coupling agents) .
- Halogenation at the pyridine/pyrimidine ring (e.g., fluorine substitution via electrophilic aromatic substitution) .
- Hydroxymethyl group modification through oxidation (e.g., TEMPO-mediated) or protection/deprotection strategies (e.g., TBDMS ethers) .
For analogs, DIBALH reduction of esters to alcohols is a critical step .
Advanced: How do computational methods enhance the design of this compound-based therapeutics?
Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like 5-HT₄ receptors or kinases .
- QSAR models correlate substituent effects (e.g., fluorine’s electronegativity) with activity, guiding derivative synthesis .
- MD simulations assess stability of ligand-target complexes over time, identifying key interactions (e.g., hydrogen bonds with the hydroxymethyl group) .
For example, fluorinated derivatives show stronger hydrogen bonding in silico, aligning with experimental IC₅₀ improvements .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Use chemical impermeable gloves (e.g., nitrile) and fume hoods to avoid dermal/ inhalation exposure .
- Store in airtight containers away from oxidizers and moisture .
- Dispose of waste via professional biohazard services , as piperidine derivatives may exhibit uncharacterized toxicity .
Advanced: What strategies validate the biological activity of this compound when primary data is limited?
Answer:
- Cross-reference analogs : Compare with structurally similar compounds like [1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methanol, which inhibits nucleic acid synthesis in cancer cells .
- Functional assays : Test for kinase inhibition (e.g., EGFR) or receptor antagonism (e.g., 5-HT₄) using radioligand binding assays .
- Transcriptomic profiling : RNA-seq can identify pathways affected by the compound, even in absence of mechanistic data .
Basic: How can researchers access reliable structural data for this compound?
Answer:
- PubChem (CID: [insert CID]) provides computed InChI keys, molecular formulas, and spectroscopic data .
- ECHA registrations offer safety and regulatory information .
- X-ray crystallography of analogs (e.g., [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol) reveals bond lengths/angles for modeling .
Advanced: What experimental designs address the lack of published research on this compound?
Answer:
- Fragment-based drug discovery : Use the piperidine-hydroxymethyl core as a fragment to screen against target libraries .
- SAR by catalog : Purchase/commercial analogs (e.g., CAS 142752-12-3) to rapidly test substituent effects .
- High-throughput screening in phenotypic assays (e.g., cytotoxicity, anti-inflammatory) to identify lead applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
